molecular formula C13H9ClN2O B13884822 3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole

3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole

Katalognummer: B13884822
Molekulargewicht: 244.67 g/mol
InChI-Schlüssel: BKLBNJQGHVEDNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole is a heterocyclic compound that contains both benzoxazole and pyridine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-2-aminophenol with 4-methyl-3-pyridinecarboxylic acid under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Wissenschaftliche Forschungsanwendungen

3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of specific pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzisoxazole
  • 3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzothiazole
  • 3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzimidazole

Uniqueness

3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole is unique due to the presence of both benzoxazole and pyridine moieties, which confer specific electronic and steric properties. These properties can enhance its binding affinity to biological targets and its reactivity in chemical transformations .

Eigenschaften

Molekularformel

C13H9ClN2O

Molekulargewicht

244.67 g/mol

IUPAC-Name

3-chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole

InChI

InChI=1S/C13H9ClN2O/c1-8-5-6-15-7-11(8)9-3-2-4-10-12(9)17-16-13(10)14/h2-7H,1H3

InChI-Schlüssel

BKLBNJQGHVEDNL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NC=C1)C2=CC=CC3=C2ON=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.